molecular formula C9H10N4O2 B8285156 N,N-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

N,N-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No. B8285156
M. Wt: 206.20 g/mol
InChI Key: OKWAUHKAFPSXFK-UHFFFAOYSA-N
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Patent
US08338452B2

Procedure details

3-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (200 mg, 0.523 mmol) and methylamine (1.31 mL, 10.47 mmol, 40% solution in water) were combined with DMF (1 mL) in a microwave vessel and heated to 150° C. in a microwave reactor for one hour. The mixture was then diluted with water, extracted with EtOAc, extracts dried over sodium sulfate and concentrated under reduced pressure. Sep Pak purification (10 g cartridge, 1:1 ethyl acetate:hexanes to 100% ethyl acetate) afforded N,N-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine as a solid (55 mg, 51%). 1H NMR (400 MHz, d6-DMSO) δ 12.03 (br s, 1H), 8.70-8.72 (m, 1H), 8.20-8.23 (m, 1H), 5.46-5.47 (m, 1H), 2.98 (s, 6H); (APCI-pos) M+1=207.2.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[C:5](=[N:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[N:4](S(C2C=CC=CC=2)(=O)=O)[CH:3]=1.CN.[CH3:25][N:26](C=O)[CH3:27]>O>[CH3:25][N:26]([CH3:27])[C:2]1[C:10]2[C:5](=[N:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[NH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=CN(C2=NC=C(C=C21)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Name
Quantity
1.31 mL
Type
reactant
Smiles
CN
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Sep Pak purification (10 g cartridge, 1:1 ethyl acetate:hexanes to 100% ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CNC2=NC=C(C=C21)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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